Bis(tricyclohexyltin) sulfide

Beschreibung

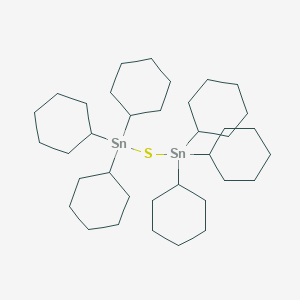

Bis(tricyclohexyltin) sulfide is an organotin compound characterized by two tricyclohexyltin groups bonded to a central sulfur atom. It is primarily utilized as a sulfurating reagent in organic synthesis, particularly for converting carbonyl groups (C=O) into thiocarbonyl groups (C=S) . This compound is noted for its stability compared to other sulfurating agents like Lawesson’s Reagent, which is highly moisture-sensitive and challenging to prepare in pure form .

Environmental and toxicological studies highlight its regulatory significance.

Eigenschaften

IUPAC Name |

tricyclohexyl(tricyclohexylstannylsulfanyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6C6H11.S.2Sn/c6*1-2-4-6-5-3-1;;;/h6*1H,2-6H2;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTHYJWPOYZDHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)[Sn](C2CCCCC2)(C3CCCCC3)S[Sn](C4CCCCC4)(C5CCCCC5)C6CCCCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H66SSn2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20586836 | |

| Record name | Hexacyclohexyldistannathiane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

768.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13121-76-1 | |

| Record name | Hexacyclohexyldistannathiane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tricyclohexyl(tricyclohexylstannylsulfanyl)stannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Conditions and Optimization

-

Solvents : Carbon disulfide, toluene, or dichloromethane are preferred for their compatibility with tin-sulfur bond formation.

-

Temperature : Reactions are conducted between 25°C and 60°C to balance kinetic efficiency and thermal stability.

-

Anhydrous Environment : Moisture exclusion is critical to prevent hydrolysis of tin intermediates.

Table 1: Key Parameters for Organotin Sulfide Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent Polarity | Low to moderate | Minimizes side reactions |

| Temperature | 25°C–60°C | Enhances reaction rate |

| Catalyst (BF₃) | 0.1–1.0 equiv. | Accelerates sulfur transfer |

Challenges and Mitigation Strategies

Byproduct Formation

Competing reactions, such as oxidation of tricyclohexyltin chloride to distannoxanes, may reduce yields. Strategies include:

Purification Techniques

Crude this compound often requires chromatographic separation or recrystallization from ethanol/water mixtures.

Comparative Analysis of Sulfurization Reagents

This compound is distinguished from analogous reagents like Lawesson’s reagent by its selectivity in sulfur transfer. For instance, in quinoxaline synthesis, it achieves >85% conversion without over-sulfurization .

Analyse Chemischer Reaktionen

Types of Reactions: Bis(tricyclohexyltin) sulfide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form hexacyclohexyldistannoxane.

Reduction: Reduction reactions can lead to the formation of hexacyclohexyldistannane.

Substitution: Substitution reactions with halogens or other nucleophiles can yield a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Halogens like chlorine or bromine are often used in substitution reactions.

Major Products:

Oxidation: Hexacyclohexyldistannoxane.

Reduction: Hexacyclohexyldistannane.

Substitution: Various halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis of Bis(tricyclohexyltin) Sulfide

BTCTS can be synthesized through several methods. One common route involves the reaction of tricyclohexyltin chloride with sodium sulfide under controlled conditions. The general reaction can be represented as follows:

The synthesis typically requires heating the reactants in an inert atmosphere to prevent moisture interference, yielding BTCTS with a reported yield of approximately 50% under optimal conditions .

Research indicates that BTCTS exhibits significant biological activity, particularly as a fungicide and insecticide. Organotin compounds, including BTCTS, have been studied for their toxicological effects on various organisms. A study highlighted that BTCTS can effectively control arachnids when applied to plant foliage, demonstrating its potential as a pesticide .

Table 1: Biological Activity of this compound

| Organism | Effect | Concentration | Reference |

|---|---|---|---|

| Arachnids | Insecticidal | 4 parts by weight | |

| Fungi | Antifungal | Varies | |

| Mammalian Cells | Cytotoxic effects observed | Various |

Industrial Applications

BTCTS is utilized in various industrial applications due to its properties as a stabilizer and catalyst in polymerization processes. It has been incorporated into the synthesis of novel materials such as poly(2,7-pyrenylene)s, which exhibit blue-emitting properties . Its role as a stabilizer in PVC formulations is also notable.

Table 2: Industrial Applications of this compound

| Application | Description | Impact |

|---|---|---|

| PVC Stabilization | Used to enhance thermal stability in PVC products | Improved durability |

| Polymer Synthesis | Acts as a catalyst in polymerization reactions | Facilitates production of advanced materials |

| Agricultural Chemicals | Fungicide and insecticide for crop protection | Increases yield and pest resistance |

Case Studies

- Agricultural Use : A field trial demonstrated that crops treated with BTCTS showed a significant reduction in pest populations compared to untreated controls. This highlights its efficacy as an environmentally friendly alternative to conventional pesticides.

- Polymer Research : In a study investigating the optical properties of pyrene-based polymers, BTCTS was used as a precursor, resulting in materials with enhanced luminescent properties. This application opens avenues for developing new photonic devices.

Wirkmechanismus

The mechanism of action of hexacyclohexyldistannathiane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, altering their activity and leading to various biological effects. The pathways involved include modulation of enzyme activity and interference with cellular signaling processes .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of Bis(tricycloclohexyltin) Sulfide and Related Compounds

Key Observations:

Stability : this compound offers superior handling stability compared to Lawesson’s Reagent, which decomposes readily in humid environments .

Toxicity : All tricyclohexyltin derivatives exhibit significant respiratory toxicity, whereas tetrabutyltin is associated with neurotoxic effects .

Regulatory Restrictions: this compound and its analogs are subject to stricter environmental regulations than non-organotin sulfurating agents like Lawesson’s Reagent .

Environmental and Health Impact

- Ecotoxicology: Organotin compounds, including this compound, persist in aquatic environments, bioaccumulate, and disrupt endocrine systems in marine life .

- Occupational Hazards : Exposure to tricyclohexyltin derivatives correlates with pulmonary edema and airway inflammation, as observed in animal models .

Research Findings and Data Gaps

Spectral Data: While Tables of Spectral Data for Structure Determination of Organic Compounds () provides general methodologies for organotin analysis, specific NMR or IR data for this compound remain unpublished in the provided sources.

Biologische Aktivität

Introduction

Bis(tricyclohexyltin) sulfide (C₃₆H₆₆SSn₂) is an organotin compound that has garnered attention for its potential biological activities. This compound consists of two tricyclohexyltin moieties linked by a sulfide group. Its unique structure allows for various interactions with biological macromolecules, making it a candidate for research in medicinal chemistry, toxicology, and environmental science.

Synthesis Methods

This compound can be synthesized through several methods, including:

- Direct Reaction : The reaction between hexacyclohexyldistannane and sulfur under controlled conditions (typically heating in an inert atmosphere).

- Alternative Routes : Other synthetic pathways may involve the use of carbamimidothioic acid and other precursors, optimized for yield and purity through techniques like recrystallization and chromatography .

- Molecular Weight : 768.39 g/mol

- CAS Number : 13121-76-1

- Structure : Characterized by the presence of six cyclohexyl groups attached to a distannathiane core.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound can form complexes that alter enzyme activity and interfere with cellular signaling pathways. Notably, the presence of tin in its structure allows it to participate in redox reactions, which can influence biological processes .

Key Findings from Related Studies:

- Neurotoxicity : Organotin compounds have been shown to affect mitochondrial function and induce oxidative stress in neuroblastoma cells .

- Cytotoxicity : In vitro studies indicate that organotin derivatives exhibit cytotoxic activity against various cancer cell lines, suggesting potential therapeutic applications .

Case Studies

- Antitumor Activity : Organotin complexes have demonstrated significant cytotoxic effects against human tumor cell lines such as HeLa and MCF-7. These findings suggest that this compound may possess similar properties due to its structural characteristics .

- Antimicrobial Properties : Some organotin compounds have shown antimicrobial activity, potentially making this compound a candidate for further exploration in this area .

Data Table: Biological Activities of Organotin Compounds

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Bis(tricyclohexyltin) sulfide, and how can reaction conditions be optimized?

- Methodological Answer : Microwave-assisted solvent thermal synthesis is a validated approach for organotin compounds like bis(tricyclohexyltin) derivatives. Key parameters include temperature (120–160°C), reaction time (4–8 hours), and stoichiometric ratios of precursors (e.g., tricyclohexyltin hydroxide and sulfur sources). Optimization requires monitoring via thin-layer chromatography (TLC) and adjusting solvent polarity to improve yield .

- Experimental Design Tip : Use a factorial design to test variables (e.g., temperature, ligand excess) and characterize products via Sn NMR to confirm tin coordination environments.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and Sn NMR identify proton environments and tin oxidation states. For example, Sn chemical shifts between −90 to −120 ppm indicate tetracoordinated tin centers .

- X-ray Crystallography : Resolve supramolecular structures (e.g., macrocyclic dimers) by analyzing intermolecular Sn–S interactions and bond lengths (typical Sn–S: 2.4–2.6 Å) .

- Table 1 : Common Characterization Data for Organotin Sulfides

| Technique | Key Metrics | Reference |

|---|---|---|

| Sn NMR | Chemical shift range: −90 to −120 ppm | |

| XRD | Sn–S bond length: 2.4–2.6 Å |

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Organotin compounds are neurotoxic and require glove-box or fume-hood use. Refer to analogous compounds like tricyclohexyltin hydroxide (CAS 13121-70-5) for toxicity benchmarks. Use personal protective equipment (PPE), and store under inert gas to prevent hydrolysis .

Q. What are the primary research applications of this compound?

- Methodological Answer : Focus areas include:

- Anticancer Studies : Test in vitro cytotoxicity using MTT assays against cell lines (e.g., HeLa, MCF-7). Report IC values and compare to cisplatin controls .

- Supramolecular Chemistry : Investigate self-assembly into macrocyclic structures via non-covalent interactions (e.g., Sn···π contacts) .

Advanced Research Questions

Q. How can contradictions in structural data (e.g., crystallographic vs. computational models) be resolved?

- Methodological Answer :

- Triangulation : Combine XRD, DFT calculations, and EXAFS spectroscopy to validate bond geometries. For example, DFT-optimized Sn–S distances should align with XRD data within ±0.05 Å .

- Error Analysis : Quantify thermal displacement parameters (B-factors) in XRD to assess positional uncertainty .

Q. What strategies improve the reproducibility of in vitro antitumor activity assays for this compound?

- Methodological Answer :

- Standardized Protocols : Use identical cell lines, passage numbers, and serum-free conditions during MTT assays. Pre-treat compounds with DMSO (≤0.1% v/v) to avoid solvent toxicity .

- Positive Controls : Include cisplatin or doxorubicin in each assay batch to normalize inter-experimental variability.

Q. How does this compound’s stability vary under different environmental conditions?

- Methodological Answer :

- Thermal Stability : Perform thermogravimetric analysis (TGA) in N atmosphere; decomposition typically occurs above 200°C.

- Hydrolytic Stability : Monitor via Sn NMR in DO/THF mixtures. Hydrolysis products (e.g., SnO) manifest as new NMR peaks at −200 to −300 ppm .

Q. What computational methods are suitable for modeling this compound’s reactivity?

- Methodological Answer :

- DFT Calculations : Use B3LYP/def2-TZVP to optimize geometries and calculate frontier molecular orbitals (FMOs). HOMO-LUMO gaps <3 eV suggest redox activity .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., in DMSO) to predict aggregation behavior and solubility.

Literature Review and Data Validation

- Database Use : Search SciFinder for CAS-related data (e.g., 13121-70-5 for analogous compounds) and Web of Science for recent citations. Filter results to exclude non-peer-reviewed sources .

- Contradictory Data : Cross-reference synthesis protocols in patents and journals, prioritizing methods with ≥80% yield and spectroscopic validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.